2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]acetamide
Description
2-[3-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]acetamide is a small molecule characterized by a pyridazinone core substituted with a 3,4-dimethylphenyl group at position 3 and an acetamide side chain linked to a furan-2-ylmethyl moiety. Its design leverages pyridazinone’s rigidity and hydrogen-bonding capacity, while the acetamide group enhances solubility and target engagement .
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-5-6-15(10-14(13)2)17-7-8-19(24)22(21-17)12-18(23)20-11-16-4-3-9-25-16/h3-10H,11-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJJNMUPZHFGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the pyridazinone ring.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced through electrophilic aromatic substitution reactions, often using Friedel-Crafts acylation or alkylation methods.
Attachment of the Furan-2-ylmethyl Group: This step involves the nucleophilic substitution reaction where the furan-2-ylmethyl group is attached to the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Impact on Binding: The pyridazinone-acetamide framework in CPX and the target compound confers high binding affinity, likely due to hydrogen bonding with protein targets. Replacing furan with pyridinone (CPX) or thiazole () alters selectivity .
- Lipophilicity vs.
- Synthetic Routes: The target compound’s synthesis likely parallels 9b’s method (HATU-mediated coupling), whereas CPX requires multi-step functionalization of the pyridazinone core .
Pharmacokinetic and Pharmacodynamic Comparisons
- CNS Permeability: The orexin receptor antagonist 9b demonstrates that phenolic and methoxy groups improve solubility without compromising CNS penetration. The target compound’s furan group may similarly balance polarity and permeability .
- Thermodynamic Stability : The crystalline structure of 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide () highlights the role of hydrogen bonding in stability—a property critical for formulation but unstudied in the target compound .
Biological Activity
The compound 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]acetamide is a novel derivative belonging to the class of pyridazine compounds. This class has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure
The compound can be characterized by its unique structure, which includes a pyridazine ring and an acetamide moiety. The presence of both a furan and a dimethylphenyl group contributes to its potential biological activity.
Antimicrobial Activity
Research indicates that similar compounds within the pyridazine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or function.
Anticancer Properties
Compounds containing the pyridazine core have been evaluated for their anticancer activity. For example, related derivatives have demonstrated cytotoxic effects against different cancer cell lines, including breast and lung cancer cells. The proposed mechanisms include apoptosis induction and cell cycle arrest.
Key Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridazine derivatives against standard strains of bacteria and fungi. The results indicated that compounds with similar structural features to our target compound showed minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL, suggesting moderate to strong antimicrobial activity .
- Cytotoxicity Against Cancer Cells : In vitro studies on structurally related compounds demonstrated IC50 values ranging from 5 to 20 µM against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. These findings suggest that modifications in the phenyl or furan substituents significantly influence cytotoxicity .
- Mechanistic Insights : Molecular docking studies have suggested that these compounds may interact with key proteins involved in cell proliferation and apoptosis pathways, such as Bcl-2 and COX enzymes, which are critical targets in cancer therapy .
Data Tables
| Biological Activity | IC50/MIC Values | Reference |
|---|---|---|
| Antimicrobial | 10–50 µg/mL | |
| Cytotoxicity (A549) | ~10 µM | |
| Cytotoxicity (MCF-7) | ~20 µM |
Case Study 1: Antimicrobial Testing
A series of pyridazine derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain modifications increased efficacy significantly compared to standard antibiotics.
Case Study 2: Anticancer Screening
In a study involving various cancer cell lines, a specific derivative of pyridazine demonstrated selective cytotoxicity towards A549 cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies with fewer side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
